

# The Origin and Isolation of Serratiopeptidase from Serratia marcescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

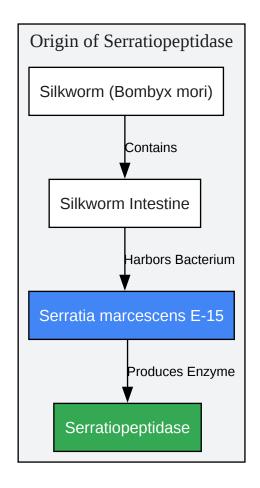
This technical guide provides an in-depth overview of the origin, discovery, and methodologies for the isolation and purification of serratiopeptidase, a proteolytic enzyme of significant therapeutic interest. The content herein details the experimental protocols, quantitative data from various studies, and visual workflows to support research and development in this field.

# **Introduction and Origin**

Serratiopeptidase (EC 3.4.24.40), also known as serrapeptase or serralysin, is an extracellular zinc-dependent metalloprotease with a wide range of pharmaceutical applications, primarily as an anti-inflammatory, analgesic, and anti-edemic agent.[1] Its therapeutic action is attributed to its ability to hydrolyze proteins like fibrin and bradykinin, which are mediators of inflammation and pain.

The enzyme was first discovered and isolated in the late 1960s from the enterobacterium Serratia sp. E-15, which was identified in the intestine of the silkworm, Bombyx mori.[1][2][3][4] This specific strain is now classified as Serratia marcescens ATCC 21074.[2] The enzyme plays a crucial biological role for the silkworm, enabling the emerging moth to dissolve its protective cocoon by breaking down the tough silk proteins.[2][3][5] While Serratia marcescens is the most common and potent producer of serratiopeptidase, other bacterial species have also been reported to produce similar enzymes.[1][6]





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Figure 1: Conceptual origin of Serratiopeptidase.

# **Production of Serratiopeptidase**

The production of serratiopeptidase is achieved through submerged fermentation of Serratia marcescens. Optimization of fermentation parameters is critical for maximizing enzyme yield.

## **Microorganism and Inoculum Preparation**

A pure culture of a potent Serratia marcescens strain (e.g., E-15, ATCC 21074, or other high-yielding isolates) is used.[1][2][7] An inoculum is prepared by transferring a loopful of the bacterial culture to a sterile broth medium (e.g., Trypticase Soy Broth or Luria-Bertani broth) and incubating it overnight to achieve a sufficient cell density.[8][9]

#### **Fermentation Conditions**



The inoculum is transferred to a larger production medium. Various media compositions have been evaluated to enhance productivity. A common approach involves using a Tryptone Soya Broth or custom media supplemented with specific carbon and nitrogen sources.[1][9] The process is typically carried out in a shaker flask or a bioreactor under controlled conditions.[1] [10]

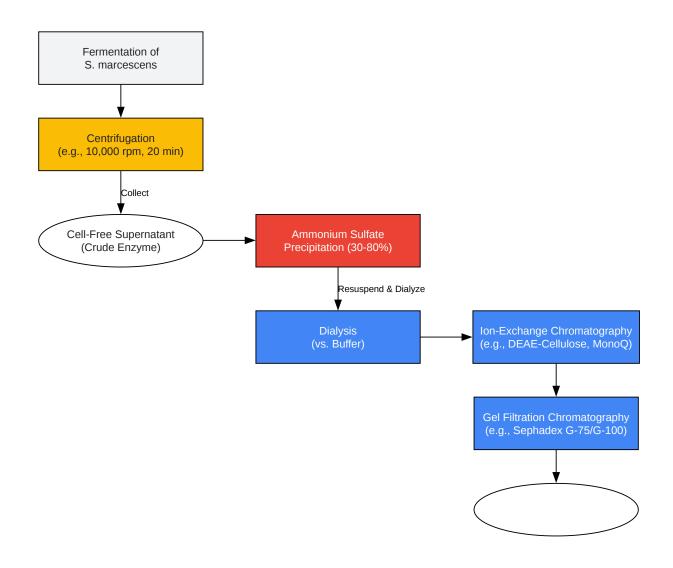
Key optimized parameters from various studies include:

- pH: Optimal production is often observed at a pH between 6.0 and 7.0.[8][9][11]
- Temperature: Incubation temperatures ranging from 25°C to 37°C have been reported as optimal.[3][8][10]
- Incubation Period: Maximum enzyme production is typically reached within 24 to 72 hours.[1] [8][9]
- Nutrient Sources: Casein, dextrose, tryptone, and yeast extract are common components
  that significantly influence enzyme yield.[9][12][13] Silkworm pupae have also been used as
  an effective substrate.[10]

## **Isolation and Purification Protocol**

Serratiopeptidase is an extracellular enzyme, meaning it is secreted into the fermentation broth. The purification process aims to isolate the enzyme from the culture supernatant and remove other proteins and contaminants.





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**Figure 2:** General experimental workflow for Serratiopeptidase isolation.

# **Step 1: Harvesting the Crude Enzyme**



- Protocol: The fermentation broth is centrifuged at high speed (e.g., 10,000 rpm) for 20-30 minutes at 4°C to pellet the bacterial cells.[8]
- Output: The resulting cell-free supernatant, which contains the crude serratiopeptidase, is carefully collected for further processing.[8]

### **Step 2: Ammonium Sulfate Precipitation**

- Protocol: This step concentrates the protein from the large volume of the supernatant. Solid
  ammonium sulfate is slowly added to the cell-free supernatant with constant stirring at 4°C to
  achieve a specific saturation level (reports vary from 30% to 80%).[1][11] The mixture is
  allowed to stand for several hours to allow the protein to precipitate. The precipitate is then
  collected by centrifugation.
- Output: A protein pellet containing partially purified serratiopeptidase.

## Step 3: Dialysis

- Protocol: The collected pellet is redissolved in a minimal volume of a suitable buffer (e.g., 0.05 M phosphate buffer, pH 8.0).[1] This solution is then placed in a dialysis bag with a specific molecular weight cutoff (e.g., 12 kDa) and dialyzed against the same buffer for an extended period (12-24 hours) with several buffer changes.[6] This removes the ammonium sulfate and other small molecules.
- Output: A desalted, concentrated enzyme solution.

## **Step 4: Chromatographic Purification**

Further purification is achieved using one or more chromatography techniques.

- Ion-Exchange Chromatography:
  - Protocol: The dialyzed sample is loaded onto an anion-exchange column, such as DEAE-Cellulose or a MonoQ column, pre-equilibrated with the starting buffer.[1][5] After washing the column to remove unbound proteins, the bound serratiopeptidase is eluted using a linear gradient of increasing salt concentration (e.g., NaCl).[1] Fractions are collected and assayed for proteolytic activity.



- Gel Filtration Chromatography:
  - Protocol: Active fractions from the previous step are pooled, concentrated, and loaded onto a gel filtration column (e.g., Sephadex G-75 or G-100).[5][6] This separates proteins based on their molecular size. The enzyme is eluted with a suitable buffer, and fractions showing high activity are collected.
- Output: Highly purified serratiopeptidase.

#### **Characterization and Data**

The purified enzyme is characterized to confirm its identity, purity, and activity.

# **Enzyme Assay (Caseinolytic Method)**

This is the standard method for quantifying serratiopeptidase activity.[14]

- Principle: The enzyme hydrolyzes casein, a protein substrate, into smaller, acid-soluble peptides. The amount of liberated tyrosine is measured spectrophotometrically.
- Protocol:
  - A solution of 0.75% casein is prepared in a suitable buffer (e.g., Tris buffer, pH 8.5).[11]
  - The enzyme solution (0.5 mL) is mixed with the casein solution (2.5 mL) and incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[11]
  - The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein.[11][14]
  - The mixture is centrifuged or filtered, and the absorbance of the supernatant is measured at 280 nm or 750 nm (after reaction with Folin's reagent) against a blank.[11]
  - One unit of activity is typically defined as the amount of enzyme required to liberate 1 μmol
    of tyrosine per minute under the specified conditions.[1][11]

### **SDS-PAGE and Molecular Weight Determination**



Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity of the enzyme and determine its molecular weight. Purified serratiopeptidase typically appears as a single band with a molecular weight ranging from 50 to 55 kDa.[1][5][8][15]

# **Quantitative Data Summary**

The efficiency of a purification protocol is assessed by tracking the specific activity and yield at each step.

Table 1: Example Purification Summary for Serratiopeptidase from S. marcescens AD-W2

Purification Step	Total Protease (Units)	Total Protein (mg)	Specific Activity (Units/mg)	- Purification Activity Fold	
Culture Supernatan t	613,851.8	158.3	3,877.47	1.00	100
Ammonium Sulphate (40- 80%)	49,156.85	6.42	7,658.90	1.97	8.01
Ion Exchange (MonoQ)	39,533.85	1.93	20,492.59	5.28	6.44

(Data adapted from Koul et al., 2021)[1]

Table 2: Comparison of Serratiopeptidase Characteristics from Different Studies



Strain	Optimal pH	Optimal Temp. (°C)	Molecular Wt. (kDa)	Km (mg/mL)	Vmax (Units/mL )	Referenc e
S. marcesce ns AD-W2	9.0	50	~51	1.57	57,256	[1][15]
S. marcescen s (Unnamed)	9.0	35	50-55	-	-	[5]
S. marcescen s E-15	7.3	37	-	-	-	[3]
S. marcescen s (Unnamed)	6.0	32	~52	-	-	[8][9]

| S. marcescens VITSD2 | - | - | ~50 | - | - |[4] |

#### Conclusion

The isolation of serratiopeptidase from Serratia marcescens is a well-established, multi-step process involving controlled fermentation followed by a systematic purification cascade. While the fundamental steps of centrifugation, salt precipitation, and chromatography remain consistent, optimization of specific parameters such as media composition, pH, temperature, and chromatographic resins is essential for achieving high yield and purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for professionals engaged in the research, development, and large-scale production of this therapeutically important enzyme.

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- To cite this document: BenchChem. [The Origin and Isolation of Serratiopeptidase from Serratia marcescens: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13420345#origin-and-isolation-of-serratiopeptidase-from-serratia-marcescens]

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